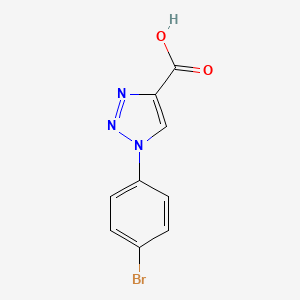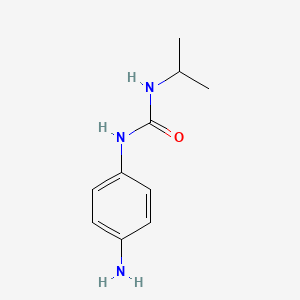
1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid (BPT) is an organic compound used in various scientific research applications. BPT is a brominated aromatic triazole derivative with a carboxylic acid group that can be used as a building block for synthesizing other compounds. BPT is a versatile compound with a wide range of applications in chemical synthesis, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antileishmanial and Antimalarial Agents
This compound has shown promise in the development of new pharmacophores for antileishmanial and antimalarial agents . Pyrazole-bearing compounds like this one are known for their diverse pharmacological effects, including potent activities against diseases such as leishmaniasis and malaria. The compound’s ability to inhibit the growth of parasites that cause these diseases makes it a valuable asset in medicinal chemistry research.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound’s derivatives have been utilized to study their effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels . These studies are crucial for understanding the neurotoxic potential of new compounds and their impact on cellular components, which is vital for developing treatments for neurodegenerative diseases.
Material Science: Boronic Acid Derivatives
The compound’s structural similarity to boronic acid derivatives makes it relevant in material science. Boronic acids are used in dynamic click chemistry, which has applications in creating smart materials that can respond to environmental stimuli .
Agriculture: Pesticide Development
While direct applications in agriculture for this specific compound were not found, its structural analogs have been used in the synthesis of pesticides. The bromophenyl moiety is often included in the design of new agrochemicals due to its potential biological activity .
Analytical Chemistry: Chromatographic Standards
Compounds like 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid can serve as standards in chromatographic analysis. They are used to calibrate instruments and validate methods, ensuring accurate measurement of various analytes in complex mixtures .
Environmental Science: Pollutant Extraction
Derivatives of this compound have been used as standards in the extraction of pollutants from environmental samples, such as sludge . This application is critical for monitoring and managing environmental pollution and for the development of more efficient extraction techniques.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTICDBQCZOQKSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
944901-52-4 | |
| Record name | 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)





![2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline](/img/structure/B1517168.png)


![2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B1517173.png)



![{2-[(3-Bromophenyl)amino]ethyl}dimethylamine](/img/structure/B1517179.png)